molecular formula C28H40N7O18P3S B1221953 4-hydroxybenzoyl-CoA CAS No. 27718-41-8

4-hydroxybenzoyl-CoA

Cat. No.: B1221953
CAS No.: 27718-41-8
M. Wt: 887.6 g/mol
InChI Key: LTVXPVBFJBTNIJ-TYHXJLICSA-N
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Description

4-Hydroxybenzoyl-CoA is a compound that plays a significant role in the metabolic pathways of certain microorganisms. It is an intermediate in the degradation of aromatic compounds, particularly in the catabolism of 4-chlorobenzoate by soil-dwelling bacteria such as Pseudomonas species . This compound is involved in various biochemical reactions, making it a subject of interest in biochemistry and environmental science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxybenzoyl-CoA can be synthesized through the enzymatic conversion of 4-hydroxybenzoate. The process involves the enzyme 4-hydroxybenzoate-CoA ligase, which catalyzes the reaction between 4-hydroxybenzoate, coenzyme A, and ATP to form this compound, AMP, and diphosphate .

Industrial Production Methods

Industrial production of this compound is not widely reported, as it is typically produced in small quantities for research purposes. The enzymatic synthesis method mentioned above is the primary route for its preparation in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzoyl-CoA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

4-Hydroxybenzoyl-CoA exerts its effects through enzymatic reactions. The enzyme this compound thioesterase hydrolyzes it to 4-hydroxybenzoate and coenzyme A, while this compound reductase reduces it to benzoyl-CoA . These reactions are part of the metabolic pathways that degrade aromatic compounds, contributing to the detoxification of environmental pollutants.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl-CoA: Similar in structure but lacks the hydroxy group at the para position.

    4-Chlorobenzoyl-CoA: Contains a chlorine atom instead of a hydroxy group at the para position.

Uniqueness

4-Hydroxybenzoyl-CoA is unique due to its role in specific enzymatic reactions that involve the hydroxy group at the para position. This functional group allows it to participate in unique biochemical pathways, particularly in the degradation of chlorinated aromatic compounds .

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-hydroxybenzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-3-5-16(36)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-6,13-14,17,20-22,26,36,38-39H,7-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVXPVBFJBTNIJ-TYHXJLICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950415
Record name 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(4-hydroxybenzoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

887.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27718-41-8
Record name Coenzyme A, S-(4-hydroxybenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27718-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybenzoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027718418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-hydroxybenzoyl-CoA
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(4-hydroxybenzoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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